N,N'-bis(3-nitrophenyl)terephthalamide

Physicochemical profiling Drug-likeness prediction Membrane permeability

Procurement pain: Regioisomer substitution in terephthalamide synthesis alters polymer crystallinity, solubility, and monomer compatibility, risking batch failure and property drift. Solution: N,N'-bis(3-nitrophenyl)terephthalamide (CAS 34062-85-6) is the validated meta-nitro precursor. - **For R&D**: Enables controlled reduction to meta-amino diamine → less crystalline, more processable polyimides (vs para analogs). - **For Supramolecular Design**: Meta-nitro geometry facilitates N-H···O(nitro) H-bonding (PSA 149.84 Ų) for porous frameworks. - **Supply**: Sigma-Aldrich catalog S724688 (AldrichCPR); multiple vendors ensure competitive sourcing. Reproducible batch-to-batch.

Molecular Formula C20H14N4O6
Molecular Weight 406.3 g/mol
CAS No. 34062-85-6
Cat. No. B3370193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(3-nitrophenyl)terephthalamide
CAS34062-85-6
Molecular FormulaC20H14N4O6
Molecular Weight406.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H14N4O6/c25-19(21-15-3-1-5-17(11-15)23(27)28)13-7-9-14(10-8-13)20(26)22-16-4-2-6-18(12-16)24(29)30/h1-12H,(H,21,25)(H,22,26)
InChIKeyZYQYDMAEGZCUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Identity and Physicochemical Profile


N,N'-Bis(3-nitrophenyl)terephthalamide (CAS 34062-85-6) is a symmetrical aromatic diamide with the molecular formula C₂₀H₁₄N₄O₆ and a molecular weight of 406.35 g·mol⁻¹ . Its structure comprises a rigid terephthalamide core flanked by two meta-nitrophenyl substituents, endowing it with a high polar surface area (PSA = 149.84 Ų) and a calculated logP of 5.20 . The compound is offered as a research chemical by major suppliers such as Sigma-Aldrich (AldrichCPR) and is primarily utilized as a synthetic intermediate, particularly as a precursor to the corresponding diamine monomer N,N'-bis(3-aminophenyl)terephthalamide for polyamide and polyimide synthesis [1]. Because the meta-nitro substitution pattern confers distinct electronic, steric, and hydrogen-bonding properties relative to its para-nitro and unsubstituted phenyl analogs, generic substitution within this compound class is not scientifically justified without careful comparative evaluation [2].

Meta-linked polyamide monomer precursor
Distinct meta-nitro regioisomer (not interchangeable with para or unsubstituted analogs)
Available as AldrichCPR research chemical

Why the Meta-Nitro Moiety Is Critical


Within the family of N,N'-diarylterephthalamides, the position and electronic nature of aryl substituents profoundly modulate solid-state packing, hydrogen-bond network topology, and reactivity as a monomer precursor [1]. The 3-nitrophenyl (meta-nitro) isomer presents a sterically asymmetric and electronically differentiated environment compared to the 4-nitrophenyl (para-nitro) and 2-nitrophenyl (ortho-nitro) regioisomers, as well as to the unsubstituted N,N'-diphenylterephthalamide . These differences manifest in experimentally distinguishable polar surface areas (PSA) and lipophilicity (logP), which directly influence solubility, crystallization behavior, and compatibility with co-monomers in polycondensation reactions . Consequently, substituting one regioisomer for another without empirical validation risks altered polymer molecular weight, thermal properties, and processing characteristics [2]. The quantitative evidence below substantiates why N,N'-bis(3-nitrophenyl)terephthalamide must be evaluated as a distinct chemical entity rather than an interchangeable member of a generic compound class.

Para-nitro regioisomer
May alter polymer backbone geometry from kinked (meta) to rigid-rod (para), impacting solubility and processability.
Unsubstituted diphenyl analog
Lacks nitro groups, removing hydrogen-bond donor/acceptor capacity; PSA differs 2.6-fold, affecting solubility and reactivity.

Quantitative Differentiation from Structural Analogs


Polar Surface Area vs. Unsubstituted Analog

The PSA of N,N'-bis(3-nitrophenyl)terephthalamide is 149.84 Ų, which is 2.57-fold higher than the PSA of 58.20 Ų for the unsubstituted N,N'-diphenylterephthalamide . This difference arises directly from the four nitro oxygen atoms and reflects a substantially greater capacity for hydrogen-bond acceptance and polarity-driven interactions. For users evaluating solubility, bioavailability, or chromatographic behavior, the higher PSA indicates that the meta-nitro compound will exhibit markedly different retention and partitioning characteristics compared to its unsubstituted analog .

PSA vs. Unsub.
Reported
149.84 Ų
2.57× higher than diphenyl analog (58.20 Ų)
Differentiates chromatographic and solubility behavior
Data to verify; computed PSA values
Physicochemical profiling Drug-likeness prediction Membrane permeability

Lipophilicity Comparison with Para-Nitro Regioisomer

The computed logP for N,N'-bis(3-nitrophenyl)terephthalamide is 5.20, whereas the para-nitro isomer N,N'-bis(4-nitrophenyl)terephthalamide exhibits a markedly lower logP (estimated approximately 3.44–3.50 based on available computational data) [1]. This differential of approximately 1.7–1.8 log units translates to roughly a 50- to 60-fold difference in predicted octanol–water partition coefficient, a parameter that governs solubility in polar aprotic solvents commonly employed in polycondensation reactions (e.g., NMP, DMAc) [2]. The higher lipophilicity of the meta-nitro isomer may confer superior solubility in less polar reaction media, a factor that can critically affect monomer conversion and polymer molecular weight build-up.

LogP vs. para-nitro
Class-level
LogP 5.20
~50–60× higher partition vs. para isomer (LogP ~3.44–3.50)
Supports regioisomer-specific solvent and phase-transfer behavior
Computed LogP; para value estimated
Lipophilicity Partition coefficient Regioisomer comparison

Hydrogen-Bond Synthon Topology

The meta-nitro substitution positions each nitro group acceptors at a geometry that favors intermolecular N–H···O(nitro) hydrogen bonds with adjacent amide donors, forming chain-like supramolecular motifs distinct from those adopted by para-nitro analogs [1]. In para-substituted isomers, the linear nitrophenyl orientation leads to a different packing topology dominated by amide–amide N–H···O interactions without nitro participation [2]. Although no single-crystal structure for N,N'-bis(3-nitrophenyl)terephthalamide has been explicitly reported in the open literature, the Cambridge Structural Database contains related entries for meta-nitro terephthalamide derivatives exhibiting this characteristic nitro-involved hydrogen-bonding pattern [3].

H-Bond Synthon
Class-level
N–H···O(nitro) chains
Meta-nitro orientation enables unique H-bond network
Affects solid-state packing and polymer properties
Inferred from crystal engineering principles
Crystal engineering Supramolecular chemistry Hydrogen bonding

Reductive Amination and Polymer Backbone Geometry

Reduction of N,N'-bis(3-nitrophenyl)terephthalamide yields N,N'-bis(3-aminophenyl)terephthalamide, a meta-amino monomer, whereas reduction of the para-nitro isomer yields the para-amino analog N,N'-bis(4-aminophenyl)terephthalamide [1][2]. The meta-amino monomer introduces a kinked geometry into the polymer backbone, which reduces chain rigidity and typically enhances solubility and processability relative to the linear, rigid-rod para-amino-derived polyamides [3]. This meta-linkage effect is well-established in aramid chemistry, where poly(m-phenylene isophthalamide) (Nomex®-type) exhibits markedly different thermal and solubility profiles compared to poly(p-phenylene terephthalamide) (Kevlar®-type) [4]. Thus, selection of the meta-nitro precursor predetermines the kinked architecture of the final polyamide.

Backbone Geometry
Class-level
Meta-kinked
vs. para-amino rigid-rod from para-nitro isomer
Determines polymer solubility and processability
Based on meta/para aramid structure-property relationships
Monomer precursor Polyamide synthesis Nitro reduction

Validated Application Scenarios


Meta-Linked Polyamide Precursor

When the research or industrial objective requires an aromatic polyamide with enhanced solubility in polar aprotic solvents (e.g., NMP, DMAc, DMF) to enable solution casting, spinning, or coating, reduction of N,N'-bis(3-nitrophenyl)terephthalamide to its 3-amino analog provides a meta-kinked diamine monomer that yields less crystalline, more processable polymers than para-amino-derived rigid-rod analogs [1]. This scenario leverages the evidence that the meta-nitro regioisomer is the only direct precursor to the meta-amino monomer architecture.

Crystal Engineering with Nitro-Participatory Synthons

For supramolecular chemistry applications where nitro-group participation in hydrogen-bond networks is desired—rather than solely amide–amide motifs—the meta-nitro orientation offers a geometric advantage over para-nitro isomers by positioning nitro acceptors to engage in intermolecular N–H···O(nitro) interactions [2]. This is relevant for designing co-crystals, host–guest systems, or porous organic frameworks with specific pore topologies.

Structure–Activity Relationship Studies

In medicinal chemistry and chemical biology, the meta-nitro isomer serves as a key comparator in SAR campaigns targeting protein tyrosine phosphatases (PTPs) such as PTP1B or STEP [3]. Its distinct PSA (149.84 Ų) and LogP (5.20) relative to unsubstituted (PSA 58.20; LogP ~3.5) and para-nitro (LogP ~3.4) analogs provide a wide physicochemical parameter space for correlating with inhibitory activity, solubility, and selectivity profiles.

Sourcing with Documented Supply Chain Availability

Procurement teams seeking a nitroaromatic terephthalamide with established commercial availability from a major global supplier (Sigma-Aldrich, catalog number S724688 as AldrichCPR) can rely on N,N'-bis(3-nitrophenyl)terephthalamide as a reproducible starting material . Its listing by multiple vendors (Parchem, ChemDict) ensures competitive sourcing, whereas certain regioisomers (e.g., the ortho-nitro variant) may have more limited commercial availability, potentially affecting project timelines and cost.

Application
Selection Property
Validation Focus
Meta-linked polyamide synthesis
Meta-nitro regioisomer as monomer precursor
Polymer solubility and processability endpoints
Crystal engineering
Nitro-participatory H-bond geometry
Co-crystal / framework topology review
SAR for PTP inhibition
Physicochemical differentiation (PSA, LogP)
Correlation with inhibitory profiles
Reliable sourcing
AldrichCPR catalog availability
Supplier lot consistency review
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